Deuteroethanol

Übersicht

Beschreibung

Synthesis Analysis

Although specific synthesis methods for Deuteroethanol are not directly found, similar deuterated compounds offer insights into possible synthetic approaches. For example, the synthesis of deuterated ephedrines involves the use of N-methyl-N-trimethylsilyltrifluoroacetamide and deuterated iodomethane, hinting at a potential pathway for Deuteroethanol synthesis through halogenated intermediates and subsequent substitution reactions with deuterium sources (Thevis, M., Opfermann, G., & Schänzer, W., 2004).

Molecular Structure Analysis

Electron diffraction studies on deuterated compounds such as ethane and deuteroethane provide insights into the molecular structure of deuterated molecules, showing how deuterium substitution affects bond lengths and angles. For example, deuteration has been shown to result in a primary deuterium isotope effect, altering carbon-hydrogen bond lengths and potentially influencing the molecular geometry of compounds like Deuteroethanol (Bartell, L., & Higginbotham, H. K., 1965).

Chemical Reactions and Properties

Reactions of deuterated alkanes with deuterium on catalysts like lanthana provide a model for understanding how Deuteroethanol might behave in various chemical environments, including exchange reactions and the effects of deuteration on reaction kinetics (Bird, R., Kemball, C., & Leach, H., 1987).

Physical Properties Analysis

The synthesis and study of deuterated poly(ε-caprolactone)s reveal how deuteration impacts the crystalline structures and physical properties of polymers, suggesting that Deuteroethanol might exhibit differences in physical properties such as melting and boiling points compared to its protiated counterpart (Chang, D., et al., 2018).

Chemical Properties Analysis

Deuteron NMR measurements in the study of molecular dynamics of solid polymers show how deuteration affects the chemical shift and NMR properties of compounds, indicating that Deuteroethanol's NMR spectra and chemical reactivity could be significantly influenced by the presence of deuterium (Spiess, H., 1983).

Wissenschaftliche Forschungsanwendungen

Photolysis of Primary Haloalkanes : Deuterated compounds, including deuteroethanol, have been used to investigate the site-specific nature of hydrogen atom production from the photolysis of primary haloalkanes. This study used hydrogen and deuterium isotopes to label chemically distinct carbon atoms within a molecule, providing insights into the photolysis process at different wavelengths (Brum, Deshmukh, Wang, & Koplitz, 1993).

Hydrogen Isotope Separation : A study highlighted the pivotal role of deuterium in various applications such as isotope tracing and neutron moderation. The research reported a highly effective hydrogen isotope separation system based on metal-organic frameworks (MOFs), demonstrating a significant advancement in modern separation technology (Kim et al., 2017).

Structural and Phase Transitions in Nanocluster Ethanol Samples : Neutron and x-ray diffraction experiments with nanocluster samples of deuteroethanol showed unique phase transitions at low temperatures. These findings contribute to the understanding of the amorphous state and phase transitions in highly dispersed powder samples of ethanol (Efimov et al., 2015).

Use in Drug Discovery : Deuterium, including forms like deuteroethanol, is known for its utility in mechanistic, spectroscopic, and tracer studies in medicinal chemistry. The integration of deuterium into active pharmaceutical ingredients has been explored for potential benefits in drug safety and disposition (Gant, 2014).

Reduction of Hot Electron Degradation in Transistors : Research demonstrated that using deuterium in the manufacturing process of metal oxide semiconductor transistors can significantly reduce hot electron degradation effects. This study highlights the utility of deuterium in improving the longevity and performance of semiconductor devices (Lyding, Hess, & Kizilyalli, 1996).

Safety And Hazards

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-deuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

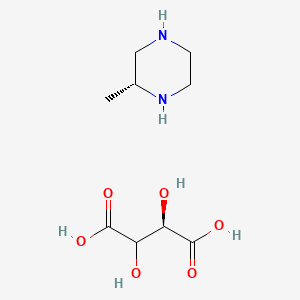

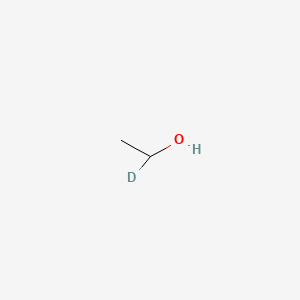

Isomeric SMILES |

[2H]C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroethanol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.